![molecular formula C19H14FN5O3 B2992896 2-(3-fluorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 869069-35-2](/img/structure/B2992896.png)
2-(3-fluorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Description
2-(3-fluorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as FC-6, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of purine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Neutron Capture Therapy
Chemical Stability Studies
The stability of chemical compounds is crucial for their practical application. Studies on the hydrolysis susceptibility of related phenylboronic pinacol esters at physiological pH indicate that substituents on the aromatic ring can significantly affect stability . This compound could be studied under similar conditions to assess its suitability for further development.
Reference Standard for Pharmaceutical Testing
Compounds with well-defined structures and purity are needed as reference standards in pharmaceutical testing to ensure accurate results. This compound, with its specific molecular configuration, could serve as a reference standard for testing and calibration purposes .
properties
IUPAC Name |
2-(3-fluorophenyl)-9-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O3/c1-28-13-8-3-2-7-12(13)25-18-15(23-19(25)27)14(16(21)26)22-17(24-18)10-5-4-6-11(20)9-10/h2-9H,1H3,(H2,21,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWRBBNWMGDBCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
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